molecular formula C14H12O2<br>C6H5COCH(OH)C6H5<br>C14H12O2 B3030396 Benzoin CAS No. 9000-05-9

Benzoin

Cat. No.: B3030396
CAS No.: 9000-05-9
M. Wt: 212.24 g/mol
InChI Key: ISAOCJYIOMOJEB-UHFFFAOYSA-N
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Description

Benzoin is an organic compound with the formula PhCH(OH)C(O)Ph. It is a hydroxy ketone attached to two phenyl groups. This compound appears as off-white crystals with a light camphor-like odor. It is synthesized from benzaldehyde in the this compound condensation reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing benzoin is the this compound condensation reaction. This reaction involves the condensation of two molecules of benzaldehyde in the presence of a catalytic amount of cyanide ion or thiamine hydrochloride (vitamin B1). The reaction proceeds as follows :

  • Dissolve 0.7 grams of thiamine hydrochloride in 1.5 milliliters of water.
  • Add 6-7 milliliters of ethanol (95%) and cool the solution in an ice bath.
  • Slowly add 1.5 milliliters of a cold solution of sodium hydroxide (3 M) while stirring.
  • Add 4.24 grams (4 milliliters) of benzaldehyde, shake well, and adjust the pH to 8.0-9.0.
  • Heat the solution in a water bath at 60-70°C for 1 hour.
  • Cool the solution in an ice bath to precipitate this compound, which is then filtered and recrystallized from ethanol/water.

Industrial Production Methods: Industrial production of this compound typically involves the same this compound condensation reaction but on a larger scale. The reaction conditions are optimized for higher yields and purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for qualitative and quantitative analysis of this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Copper(II) ions, nitric acid, oxone.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various reagents depending on the desired substitution.

Major Products:

    Oxidation: Benzil.

    Reduction: Hydrothis compound (erythro and threo isomers).

    Substitution: Various substituted benzoins depending on the reagents used.

Scientific Research Applications

Benzoin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoin involves its ability to undergo various chemical reactions, such as oxidation and reduction. In biological systems, this compound can mimic the mechanism of thiamine pyrophosphate-dependent enzymatic reactions. Thiamine acts as a catalyst in the this compound condensation reaction, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

    Benzil: Benzil is the oxidized form of benzoin and is used as a photoinitiator in polymer chemistry.

    Hydrothis compound: Hydrothis compound is the reduced form of this compound and exists as a mixture of erythro and threo isomers.

    Benzaldehyde: Benzaldehyde is the starting material for the synthesis of this compound.

Uniqueness of this compound: this compound is unique due to its ability to undergo both oxidation and reduction reactions, making it a versatile intermediate in organic synthesis. Its role as a precursor to benzil and hydrothis compound further highlights its importance in various chemical processes.

Properties

IUPAC Name

2-hydroxy-1,2-diphenylethanone
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InChI

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H
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InChI Key

ISAOCJYIOMOJEB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O
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Molecular Formula

C14H12O2, Array
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DSSTOX Substance ID

DTXSID1020144
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Molecular Weight

212.24 g/mol
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Physical Description

Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour
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Boiling Point

651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol)
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Density

1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³
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Vapor Pressure

1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133
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Color/Form

PALE YELLOW CRYSTALS, WHITE CRYSTALS

CAS No.

119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0
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Melting Point

279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzoin
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.